2-Amino-3-bromo-5-methylpyrazine

Description

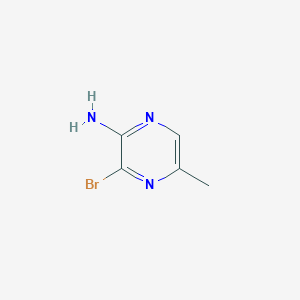

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNGEHYFPRPIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432522 | |

| Record name | 2-amino-3-bromo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74290-65-6 | |

| Record name | 2-amino-3-bromo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3-bromo-5-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its molecular structure, physicochemical properties, synthesis, and reactivity. While the compound is noted for its potential as a scaffold in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents, specific biological activity data and defined mechanisms of action remain areas for further investigation. This guide aims to serve as a foundational resource for researchers exploring the applications of this versatile pyrazine derivative.

Chemical and Physical Properties

This compound (CAS No: 74290-65-6) is a substituted pyrazine with the molecular formula C₅H₆BrN₃.[1][2][3][4] Its structure features a pyrazine ring with an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 5-position.[2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN₃ | [1][2][3][4] |

| Molecular Weight | 188.03 g/mol | [1][2][4] |

| CAS Number | 74290-65-6 | [1][2][3][4] |

| Appearance | Yellow solid | [3] |

| Melting Point | 56-57 °C | [5] |

| Boiling Point | ~275.0 °C (Predicted) | [5] |

| Density | ~1.699 g/cm³ (Predicted) | [5] |

| pKa | 2.65 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in polar organic solvents like dichloromethane (DCM). | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H) | [3] |

| Mass Spectrometry | (ESI, positive ion mode) m/z: 190.2 [M+H]⁺ | [3] |

| ¹³C NMR | Data not available in the searched literature. | |

| FT-IR | Data not available in the searched literature. |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the bromination of 5-methylpyrazin-2-amine.[2][3]

Experimental Protocol: Bromination of 5-Methylpyrazin-2-amine [3]

-

Reactants:

-

5-Methylpyrazin-2-amine (1.0 eq)

-

Bromine (1.2 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 5-methylpyrazin-2-amine and pyridine in dichloromethane.

-

Slowly add bromine to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion, add water to the mixture and separate the organic layer.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under vacuum to yield this compound as a yellow solid.

-

-

Yield: Up to 88%

References

Synthesis of 2-Amino-3-bromo-5-methylpyrazine from 5-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Amino-3-bromo-5-methylpyrazine from 5-methylpyrazin-2-amine. The primary method discussed is the direct bromination of the pyrazine ring, a crucial transformation for creating versatile intermediates in medicinal chemistry and materials science. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow.

Overview

This compound is a key building block in organic synthesis, valued for its application in the development of novel pharmaceuticals and functional materials.[1] Its structure, featuring a pyrazine core with amino, bromo, and methyl substituents, offers multiple reactive sites for further chemical modification. The synthesis from the readily available 5-methylpyrazin-2-amine is a common and efficient route.

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution, where the pyrazine ring of 5-methylpyrazin-2-amine is brominated at the 3-position. The amino group at the 2-position is a strong activating group, directing the incoming electrophile (bromine) to the adjacent ortho position.

References

CAS number 74290-65-6 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-methylpyrazine (CAS No. 74290-65-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for this compound (CAS No. 74290-65-6). The information is compiled from various sources to support research, development, and quality control activities.

Chemical Identity and Structure

This compound is a substituted pyrazine, a class of heterocyclic organic compounds.[1] Its structure consists of a pyrazine ring with an amino group at position 2, a bromine atom at position 3, and a methyl group at position 5. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and material science.[1]

| Identifier | Value |

| CAS Number | 74290-65-6 |

| IUPAC Name | 3-bromo-5-methylpyrazin-2-amine |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol [2] |

| Canonical SMILES | CC1=CN=C(C(=N1)Br)N |

| InChI Key | VQNGEHYFPRPIGF-UHFFFAOYSA-N |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Yellow crystalline solid | |

| Melting Point | 56–57 °C | |

| Density (predicted) | 1.699 ± 0.06 g/cm³ | |

| pKa (predicted) | 2.65 ± 0.10 |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.

Melting Point Determination (Capillary Method)

The melting point of an organic solid is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

Principle: A small, finely powdered sample of the organic compound is packed into a capillary tube and heated in a controlled manner. The temperature range from the onset of melting to complete liquefaction is recorded as the melting point range.[3] Pure compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0°C).[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely crushed into a powder using a mortar and pestle.[3][4]

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][5]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or a Thiele tube filled with a high-boiling point liquid like mineral oil.[3]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded.[4]

-

Reporting: The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

The pKa value indicates the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized and 50% unionized, which corresponds to the midpoint of the titration curve.

Apparatus:

-

pH meter with a combination electrode

-

Buret

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The buret is filled with a standardized titrant (e.g., HCl or NaOH).

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point is at half the volume of the equivalence point.

-

pKa Value: The pH at the half-equivalence point is equal to the pKa of the compound.

Density Determination (Gas Pycnometry)

Gas pycnometry is a technique used to determine the skeletal density of a solid by measuring the volume of the solid by gas displacement.

Principle: The method is based on Archimedes' principle of fluid displacement. An inert gas, typically helium, is used as the displacing fluid. The volume of the solid is determined by measuring the pressure change when a known quantity of gas is allowed to expand into a chamber containing the sample.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell

Procedure:

-

Sample Weighing: A precise mass of the solid sample is determined using an analytical balance.

-

Sample Loading: The weighed sample is placed into the sample cell of the gas pycnometer.

-

Analysis: The instrument is purged with helium to remove any adsorbed gases. A known quantity of helium is then introduced into a reference chamber, and the pressure is measured. The gas is then expanded into the sample cell, and the new equilibrium pressure is measured.

-

Volume Calculation: The volume of the solid is calculated from the difference in pressure, based on the known volumes of the reference and sample chambers.

-

Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Synthesis and Potential Biological Activity

Synthetic Pathway

This compound can be synthesized from 2-amino-5-methylpyrazine through a bromination reaction.

Potential Biological Activity

While specific signaling pathways for this compound are not extensively documented in the public domain, its structural motifs are found in compounds with known pharmacological activities. It is investigated for potential antimicrobial and anti-inflammatory properties.[1] The amino and bromo functional groups provide sites for hydrogen bonding and further chemical modifications, which are crucial for interactions with biological targets.[1]

The hypothetical anti-inflammatory mechanism could involve the inhibition of pro-inflammatory signaling pathways.

This guide serves as a foundational resource for professionals working with this compound. Further experimental validation of the predicted properties is recommended for specific applications.

References

An In-depth Technical Guide to 2-Amino-3-bromo-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential chemical data for 2-Amino-3-bromo-5-methylpyrazine, a heterocyclic organic compound utilized as a building block in organic synthesis, particularly within medicinal chemistry.

Core Chemical Properties

This compound is a substituted pyrazine derivative. Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyrazine ring, makes it a versatile intermediate for creating more complex molecules.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₆BrN₃[1][2][3][4] |

| Molecular Weight | 188.03 g/mol [1][2][3][4] |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols for the synthesis or application of this compound, as well as its involvement in specific signaling pathways, are beyond the scope of this fundamental data guide. Researchers should consult specialized literature for protocols relevant to their specific research applications.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name and its core molecular properties.

Caption: Relationship between chemical compound and its molecular properties.

References

- 1. Buy this compound (EVT-339600) | 74290-65-6 [evitachem.com]

- 2. This compound | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 74290-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Profile of 2-Amino-3-bromo-5-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Amino-3-bromo-5-methylpyrazine. The information presented herein is essential for the identification, characterization, and quality control of this important building block in medicinal chemistry and drug development. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.83 | Singlet | 1H | Pyrazine C6-H |

| 4.93 | Singlet (broad) | 2H | -NH₂ |

| 2.41 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 153.2 | C2 (-NH₂) |

| 147.9 | C5 (-CH₃) |

| 140.1 | C6 |

| 118.5 | C3 (-Br) |

| 20.8 | -CH₃ |

Note: These are predicted chemical shift values and should be used as a reference. Experimental verification is recommended.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 190.2 | [M+H]⁺ |

| 188.03 | Molecular Weight |

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Table 4: Representative Infrared (IR) Spectroscopic Data

The following data is for the structurally similar compound 2-Amino-5-bromopyrazine and is provided for illustrative purposes. The key vibrational modes are expected to be comparable.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1640 | Strong | N-H scissoring |

| ~1580 | Medium-Strong | C=N stretch (ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1150 | Medium | C-N stretch |

| ~840 | Strong | C-H out-of-plane bend |

| ~600 | Medium | C-Br stretch |

Note: This is representative data for a related compound. The exact peak positions for this compound may vary.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is utilized for data acquisition.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of -2 to 12 ppm is commonly used.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon atom.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source.

-

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

-

Capillary Voltage: Set between 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Technical Guide: Solubility Profile of 2-Amino-3-bromo-5-methylpyrazine

Introduction

2-Amino-3-bromo-5-methylpyrazine is a heterocyclic organic compound with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol .[1][2] It is a yellow solid that serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and material science.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes like recrystallization, formulation development, and analytical method development. This document outlines a standardized methodology for determining its solubility profile.

Physicochemical Properties:

-

Qualitative Solubility: Known to be soluble in polar organic solvents like dichloromethane (DCM).[1]

Quantitative Solubility Data

The following table has been structured to present empirical solubility data. Researchers can populate this table with their experimental findings for a comparative analysis across different solvents and temperatures. The data should be recorded in grams of solute per 100 mL of solvent ( g/100 mL), a standard unit for solubility measurement.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility at 20°C ( g/100 mL) | Solubility at 40°C ( g/100 mL) | Notes |

| Example: Acetone | C₃H₆O | 5.1 | Data Point 1 | Data Point 2 | e.g., Color of solution |

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Methanol | CH₃OH | 5.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Acetonitrile | C₂H₃N | 5.8 | |||

| Toluene | C₇H₈ | 2.4 | |||

| N,N-Dimethylformamide | C₃H₇NO | 6.4 | |||

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 |

Experimental Protocol for Solubility Determination

The following protocol describes a standardized "shake-flask" method for determining the solubility of this compound in an organic solvent at a given temperature. This method is widely accepted and suitable for generating reliable thermodynamic solubility data.[5]

3.1 Materials and Equipment

-

This compound (high purity, >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 10 mL)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.2 Procedure

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the target temperature (e.g., 20°C). Agitate the mixture at a constant speed (e.g., 100 rpm) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step prevents any undissolved solid from being transferred.

-

Quantification:

-

Accurately weigh the collected filtrate to determine its mass.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

-

Calculation: Calculate the solubility using the determined concentration and dilution factor. Express the final result in grams of solute per 100 mL of solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Figure 1: Experimental Workflow for Solubility Determination.

References

- 1. Buy this compound (EVT-339600) | 74290-65-6 [evitachem.com]

- 2. This compound | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 74290-65-6 [chemicalbook.com]

- 5. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility [mdpi.com]

The Pharmacological Potential of Substituted Pyrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the biological potential of substituted pyrazines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Pyrazine derivatives have demonstrated considerable potential as anticancer agents, with various substituted analogs exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] The mechanism of action often involves the modulation of key signaling pathways and enzymes involved in cancer cell proliferation and survival.[1][2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected substituted pyrazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 49 | Chalcone-pyrazine derivative | A549 (Lung Carcinoma) | 0.13 | [4] |

| Colo-205 (Colorectal Adenocarcinoma) | 0.19 | [4] | ||

| Compound 50 | Chalcone-pyrazine derivative | MCF-7 (Breast Adenocarcinoma) | 0.18 | [4] |

| Compound 51 | Chalcone-pyrazine derivative | MCF-7 (Breast Adenocarcinoma) | 0.012 | [4] |

| A549 (Lung Carcinoma) | 0.045 | [4] | ||

| DU-145 (Prostate Carcinoma) | 0.33 | [4] | ||

| Compound 67 | Resveratrol-pyrazine analog | MCF-7 (Breast Adenocarcinoma) | 70.9 | [4][5] |

| Analog 38 | Pyrazine-substituted trimethoxyphenyl | HCT116 (Colorectal Carcinoma) | 3.19 | [4] |

| Analog 39 | Pyrazine-substituted trimethoxyphenyl | HCT116 (Colorectal Carcinoma) | 8.90 | [4] |

| Analog 40 | Pyrazine-substituted trimethoxyphenyl | HCT116 (Colorectal Carcinoma) | 5.62 | [4] |

| 25i | Pyrazolo[3,4-b]pyrazine derivative | MCF-7 (Breast Adenocarcinoma) | Significant inhibitory activity (p < 0.001) | [6] |

| 25j | Pyrazolo[3,4-b]pyrazine derivative | MCF-7 (Breast Adenocarcinoma) | Significant inhibitory activity (p < 0.001) | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted pyrazine compounds and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Caption: Workflow of the MTT assay for determining the cytotoxicity of substituted pyrazines.

Antimicrobial Activity

Substituted pyrazines have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8][9][10] This makes them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) of selected substituted pyrazine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| P1 | Pyrazine carboxamide derivative | Mycobacterium tuberculosis H37Rv | 6.25 | [7] |

| P2 | Pyrazine carboxamide derivative | Candida albicans | 50 | [7] |

| 2e | Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32 | [9] |

| Escherichia coli | 16 | [9] | ||

| P10 | Pyrazine-2-carboxylic acid derivative | Candida albicans | 3.125 | [10] |

| P4 | Pyrazine-2-carboxylic acid derivative | Candida albicans | 3.125 | [10] |

| Escherichia coli | 50 | [10] | ||

| P3, P7, P9 | Pyrazine-2-carboxylic acid derivative | Escherichia coli | 50 | [10] |

| P6, P7, P9, P10 | Pyrazine-2-carboxylic acid derivative | Pseudomonas aeruginosa | 25 | [10] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The substituted pyrazine compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for MIC determination using the microbroth dilution method.

Antiviral Activity

Certain substituted pyrazines have shown promising activity against various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[11] These compounds often target viral enzymes or proteins essential for replication.

Quantitative Antiviral Data

The following table presents the antiviral activity of selected pyrazine conjugates against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are provided, along with the selectivity index (SI), which is the ratio of CC50 to IC50.

| Compound ID | Substitution Pattern | Virus | IC50 (mM) | CC50 (mM) | Selectivity Index (SI) | Reference |

| 12a | Pyrazine-benzothiazole conjugate | SARS-CoV-2 | 0.2064 | > 10 | > 48.45 | [11] |

| 12i | Pyrazine-benzothiazole conjugate | SARS-CoV-2 | 0.3638 | 1.396 | 3.837 | [11] |

| 12h | Pyrazine-benzothiazole conjugate | SARS-CoV-2 | 2.993 | 1.142 | 0.382 | [11] |

| 22 | Pyrido[2,3-b]pyrazine | HSV-1 | Potent (30-50 fold higher than ganciclovir) | - | - | [12] |

| 27 | Pyrido[2,3-b]pyrazine | HCMV | 0.33 µM | > 40 µM | > 121 | [12] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.

Methodology:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period (e.g., 1 hour) to allow for viral adsorption.

-

Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the substituted pyrazine compound.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to form.

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 (50% effective concentration) is determined.

Anti-inflammatory Activity

Substituted pyrazines have also been investigated for their anti-inflammatory properties.[5][6][13] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table shows the in vivo anti-inflammatory activity of selected pyrazolo[3,4-b]pyrazines in a carrageenan-induced paw edema model in rats.

| Compound ID | Substitution Pattern | Dose (µM/kg) | % Oedema Inhibition | Reference |

| 15 | 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine | 28 | 44.44 | [6] |

| 25a | Chalcone derivative of compound 15 | 28 | 12.5 | [6] |

| 26 | Pyrazolinyl derivative of compound 15 | 28 | 23.6 | [6] |

| 27 | Pyrazolinyl derivative of compound 15 | 28 | 15.07 | [6] |

| Indomethacin (Reference) | - | 28 | 44.44 | [6] |

| Compound 37 | Paeonol derivative with pyrazine | 20 µM (in vitro) | 56.32% inhibition of NO overexpression | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds (substituted pyrazines) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group (which receives only the vehicle and carrageenan). The formula for calculating the percentage of oedema inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[6]

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Substituted pyrazines can exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[5] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) in macrophages.

Caption: Inhibition of LPS-induced nitric oxide production by substituted pyrazines.

Conclusion

Substituted pyrazines represent a versatile and promising class of heterocyclic compounds with a wide spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead compounds in the development of novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of pyrazine-based scaffolds.

References

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. mdpi.com [mdpi.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ieasrj.com [ieasrj.com]

The Pyrazine Core in Nature: A Technical Guide to its Discovery, History, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a fascinating and vital class of naturally occurring heterocyclic compounds. Characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, these molecules are ubiquitous in the natural world, from microorganisms and insects to plants and roasted foods. Their significance stems from their diverse roles as potent aroma and flavor compounds, crucial signaling molecules in chemical communication, and promising scaffolds for drug discovery due to their wide range of biological activities. This in-depth technical guide explores the discovery and history of pyrazine derivatives in natural products, providing a comprehensive overview of their sources, biosynthesis, and the analytical techniques used for their isolation and characterization.

A Historical Journey: The Discovery of Natural Pyrazines

The recognition of pyrazines as significant natural products has evolved over more than a century, driven by advances in analytical chemistry and a growing interest in the chemical basis of flavor, aroma, and biological communication.

Early Syntheses and First Encounters (Late 19th - Early 20th Century):

While the first chemical synthesis of a pyrazine, initially named "amarone," was reported by Laurent in 1844, it wasn't until the late 19th century that pyrazine synthesis became more established with methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses.[1][2][3] These early synthetic efforts laid the groundwork for the eventual identification of these compounds from natural sources. For decades, pyrazines were primarily encountered as products of chemical reactions, particularly the Maillard reaction responsible for the browning and flavor development in cooked foods.[4]

The Rise of Flavor Chemistry (Mid-20th Century):

The mid-20th century marked a turning point with the advent of gas chromatography-mass spectrometry (GC-MS), which revolutionized the analysis of volatile compounds in food. This led to the identification of a plethora of alkyl-, alkoxy-, and acetyl-pyrazines as key contributors to the characteristic aromas of roasted, toasted, and baked goods.

-

1940s: A significant milestone was the discovery of aspergillic acid , a pyrazine derivative with antibiotic properties, produced by the fungus Aspergillus flavus.[5] This was one of the earliest discoveries of a bioactive pyrazine from a microorganism.

-

1960s-1970s: Researchers began to systematically identify pyrazines in a wide array of foods. For instance, tetramethylpyrazine was found in fermented soybeans (natto).[6] The characteristic "green" or "bell pepper" aroma of certain vegetables and wines was attributed to 2-methoxy-3-isobutylpyrazine (IBMP) . The nutty aroma of roasted peanuts was linked to a variety of alkylpyrazines.[7]

Pyrazines in Chemical Ecology (Late 20th Century - Present):

The late 20th century saw the expansion of pyrazine research into the realm of chemical ecology, with the discovery of their roles as insect pheromones and semiochemicals.

-

Insect Pheromones: Various pyrazine derivatives were identified as components of the sex and trail pheromones of different insect species, playing a crucial role in their communication and social behavior.[8][9]

-

Plant-Insect Interactions: More recently, pyrazines have been found to mediate complex interactions between plants and insects. For example, some orchids mimic the sex pheromones of their wasp pollinators using pyrazine derivatives to achieve pollination.[10][11]

This historical progression highlights the journey of pyrazines from laboratory curiosities to fundamentally important molecules in food science, microbiology, and chemical ecology.

The Biosynthesis of Pyrazine Derivatives

The natural production of the pyrazine ring is a fascinating example of metabolic ingenuity. While the Maillard reaction is a non-enzymatic pathway for pyrazine formation in heated foods, biological systems employ specific enzymatic pathways to construct this heterocyclic core, often starting from simple amino acid precursors.

Biosynthesis of Alkylpyrazines in Bacteria

Bacteria, particularly species of Bacillus and Corynebacterium, are well-known producers of various alkylpyrazines, such as tetramethylpyrazine (ligustrazine) and dimethylpyrazines. The biosynthesis of these compounds often involves the condensation of α-amino ketones derived from amino acids.

A key pathway for the formation of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP) in Bacillus subtilis starts with the amino acid L-threonine.[12][13]

Proposed Biosynthetic Pathway of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine:

In this pathway, L-threonine is converted to 2-amino-3-ketobutyrate by L-threonine dehydrogenase. This intermediate can then be decarboxylated to aminoacetone. Two molecules of aminoacetone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to yield 2,5-dimethylpyrazine. The formation of 2,3,5-trimethylpyrazine is thought to involve the condensation of aminoacetone and acetoin.[12]

Biosynthesis of Aspergillic Acid in Fungi

The biosynthesis of the antibiotic aspergillic acid in Aspergillus flavus involves a non-ribosomal peptide synthetase (NRPS)-like enzyme. The pathway starts with the amino acids L-leucine and L-isoleucine.[10][14]

Proposed Biosynthetic Pathway of Aspergillic Acid:

The NRPS-like enzyme AsaC is believed to activate and condense L-leucine and L-isoleucine to form a dipeptide intermediate, which then cyclizes and is reductively released to form deoxyaspergillic acid. A subsequent oxidation step, catalyzed by a P450 monooxygenase (AsaD), introduces the N-hydroxyl group to yield the final product, aspergillic acid.[10][14][15]

Biosynthesis of Methoxypyrazines in Plants

The characteristic "green" aroma of many plants, including bell peppers and some grape varieties, is due to the presence of methoxypyrazines, such as 2-methoxy-3-isobutylpyrazine (IBMP). The biosynthesis of these compounds is thought to involve the amination of an α-dicarbonyl compound derived from an amino acid, followed by methylation.

Proposed Biosynthetic Pathway of 2-Methoxy-3-isobutylpyrazine (IBMP):

In grapes, it has been proposed that an amino acid such as leucine is converted to an α-dicarbonyl compound. This intermediate then condenses with an ammonia donor, like glycine, to form 2-hydroxy-3-isobutylpyrazine. The final step is the methylation of the hydroxyl group, catalyzed by an O-methyltransferase (e.g., VvOMT3 in grapevine), to produce the volatile IBMP.[6][16]

Key Natural Pyrazine Derivatives and Their Sources

A wide variety of pyrazine derivatives have been isolated from natural sources. The following table summarizes some of the key compounds, their characteristic aroma, and their natural origins.

| Pyrazine Derivative | Characteristic Aroma | Natural Sources |

| Alkylpyrazines | ||

| 2-Methylpyrazine | Roasted, nutty | Roasted coffee, cocoa, peanuts, baked potatoes |

| 2,5-Dimethylpyrazine | Roasted, nutty, potato-like | Roasted coffee, cocoa, peanuts, fried potatoes |

| 2,6-Dimethylpyrazine | Roasted, nutty | Roasted coffee, cocoa, peanuts |

| 2,3,5-Trimethylpyrazine | Roasted, nutty, earthy | Roasted coffee, cocoa, peanuts, fermented soybeans |

| Tetramethylpyrazine (Ligustrazine) | Nutty, earthy, cocoa-like | Fermented soybeans (natto), the rhizome of Ligusticum wallichii |

| Alkoxypyrazines | ||

| 2-Methoxy-3-isopropylpyrazine | Green pea, earthy | Green peas, bell peppers, galbanum oil |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Green bell pepper | Grapes (Cabernet Sauvignon, Sauvignon Blanc), bell peppers |

| 2-Methoxy-3-sec-butylpyrazine | Earthy, potato-like | Beetroot, some grape varieties |

| Acetylpyrazines | ||

| 2-Acetylpyrazine | Popcorn-like, roasted | Popcorn, roasted nuts, bread crust |

| Other Pyrazines | ||

| Aspergillic Acid | - | Aspergillus flavus |

| 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine | - | Wasp pheromone |

Biological Activities of Natural Pyrazine Derivatives

Beyond their sensory properties, many naturally occurring pyrazine derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery and development.

| Pyrazine Derivative | Biological Activity | IC50 / MIC / EC50 | Target / Cell Line |

| Tetramethylpyrazine (Ligustrazine) | Neuroprotective | EC50 = 60 µM | Differentiated PC12 cells (against CoCl2-induced neurotoxicity) |

| Aspergillic Acid | Antibacterial | - | Gram-positive and Gram-negative bacteria |

| 2,5-Dimethylpyrazine | Antimicrobial | - | Various bacteria and fungi |

| Pyrazinamide (synthetic analog) | Antitubercular | - | Mycobacterium tuberculosis |

Note: The biological activity data for many natural pyrazines are still under investigation, and the available data can be highly variable depending on the specific assay conditions.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of pyrazine derivatives from natural sources typically involve extraction of the volatile and semi-volatile compounds, followed by chromatographic separation and mass spectrometric detection.

General Workflow for Pyrazine Analysis

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including pyrazines, in a variety of matrices.[16][17]

Protocol for Analysis of Pyrazines in Roasted Cocoa Beans:

-

Sample Preparation: Roasted cocoa beans are finely ground to a homogenous powder.

-

HS-SPME Extraction:

-

A known amount of the ground cocoa powder (e.g., 2-5 g) is placed in a headspace vial and sealed with a septum.

-

The vial is incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 30-60 minutes) to adsorb the analytes.[18]

-

-

GC-MS Analysis:

-

The SPME fiber is then desorbed in the hot injection port of a gas chromatograph.

-

The separated compounds are detected by a mass spectrometer.

-

-

Identification and Quantification:

-

Pyrazines are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries.

-

Quantification can be performed using an internal standard or by constructing a calibration curve with external standards.

-

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is a green and efficient alternative to traditional solvent extraction methods for obtaining pyrazines from natural sources.[5][15][19]

Protocol for SFE of Pyrazines:

-

Sample Preparation: The natural material is ground to a suitable particle size to increase the surface area for extraction.

-

SFE Procedure:

-

The ground material is packed into an extraction vessel.

-

Supercritical CO2, often with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure to extract the pyrazines.

-

The extract is collected by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving behind the extracted compounds.

-

-

Analysis: The SFE extract can then be analyzed by GC-MS or other chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isolated pyrazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.[1][3][20]

General ¹H and ¹³C NMR Characteristics of Alkylpyrazines:

-

¹H NMR: The protons on the pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm). The chemical shifts of the alkyl substituents are found in the upfield region (δ 2.0-3.0 ppm for methyl groups attached to the ring).

-

¹³C NMR: The carbon atoms of the pyrazine ring resonate in the downfield region (δ 140-160 ppm). The carbons of the alkyl substituents appear at higher field.

Conclusion and Future Perspectives

The study of pyrazine derivatives in natural products has unveiled a rich and diverse chemistry with profound implications for food science, chemical ecology, and medicine. From the characteristic aroma of our favorite roasted foods to the intricate communication systems of insects, pyrazines play a central role. The continued exploration of the biosynthesis of these compounds will not only deepen our understanding of natural product chemistry but also open up new avenues for their biotechnological production. Furthermore, the diverse biological activities of natural pyrazines and their derivatives offer a promising starting point for the development of new therapeutic agents. As analytical techniques continue to improve in sensitivity and resolution, we can expect the discovery of novel pyrazine structures with unique properties and functions from the vast and largely untapped biodiversity of our planet.

References

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Identification of Volatile Compounds from Roasted Peanuts | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]

- 12. Microbial metabolism of pyrazines | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Supercritical Fluid Extraction of Plant Flavors and Fragrances | MDPI [mdpi.com]

- 16. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. mdpi.com [mdpi.com]

- 20. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-bromo-5-methylpyrazine

Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identification

2-Amino-3-bromo-5-methylpyrazine is a heterocyclic organic compound. Its pyrazine ring structure, substituted with amino, bromo, and methyl groups, makes it a versatile building block in medicinal chemistry and organic synthesis.[2]

| Identifier | Data | Reference |

| IUPAC Name | 3-bromo-5-methylpyrazin-2-amine | [3] |

| CAS Number | 74290-65-6 | [3] |

| Molecular Formula | C₅H₆BrN₃ | [3] |

| Molecular Weight | 188.03 g/mol | [2][3] |

| Chemical Structure | (Image of the chemical structure) |

Hazard Identification

As specific GHS classification for this compound is not available, the hazard profile is inferred from structurally similar compounds, such as other brominated and aminated pyridines and pyrazines. The primary anticipated hazards are irritation to the skin, eyes, and respiratory system.[1]

GHS Classification (Inferred from Analogs)

| Hazard Class | Hazard Statement | Source Compound(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | 2-Amino-5-bromopyridine[4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | 2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-methylpyridine[4][5] |

| Serious Eye Damage/Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | 2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-methylpyridine[4][5] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | 2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-methylpyridine[4][5] |

Precautionary Statements (General Recommendations)

| Type | Statement Code | Statement Text |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[4] |

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on protocols for similar chemical compounds.

| Exposure Route | First-Aid Protocol | Reference(s) |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, consult a doctor. | [6][7] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. | [1][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [6][7] |

Handling and Storage

Safe Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Avoid the formation and inhalation of dust and aerosols.[7]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear suitable personal protective equipment (see Section 5).[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

-

Wash hands thoroughly after handling.[4]

Storage Conditions:

-

Store in a tightly closed container.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Store locked up.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure risk.

| Protection Type | Specifications | Reference(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses and a face shield. | [4][6] |

| Skin Protection | Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear a lab coat, and consider boots and additional protective clothing to prevent skin contact. | [1][4][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate dust/particulate filter (e.g., N95 or P100). | [6] |

Accidental Release Measures

In the event of a spill, follow these emergency procedures to mitigate the hazard.

Personal Precautions:

-

Evacuate personnel to a safe area.[6]

-

Ensure adequate ventilation.

-

Avoid breathing dust and contact with the spilled material.[6]

-

Wear the personal protective equipment outlined in Section 5.[6]

Environmental Precautions:

-

Prevent the chemical from entering drains or waterways.[6]

Methods for Cleaning Up:

-

For a solid spill, carefully sweep or scoop up the material, avoiding dust generation.[8]

-

Place the collected material into a suitable, labeled, and closed container for disposal.[6][8]

-

Remove all sources of ignition.[6]

The following diagram illustrates a logical workflow for responding to a solid chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Dispose of contents and container to an approved waste disposal plant.[9]

-

Do not dispose of this chemical in regular trash or down the sanitary sewer.[8]

-

Arrange for collection by a licensed environmental waste management company.[8]

Toxicological Information

Note: To the best of our knowledge, the toxicological properties of this specific product have not been fully investigated or determined.[1] The information below is based on the potential hazards of structurally related compounds.

-

Acute Effects: May be harmful by ingestion and inhalation. Material is expected to be irritating to mucous membranes, the upper respiratory tract, skin, and eyes.[1][4]

-

Chronic Effects: The chronic health effects have not been fully investigated. Long-term exposure to respiratory irritants may result in airway diseases.[4][10]

-

Sensitization: Some related aminopyridines may cause skin sensitization.[10]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available for this compound.

No detailed experimental protocols for toxicological studies on this specific compound were found in the public domain. All handling should proceed with the assumption that the compound is toxic.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Buy this compound (EVT-339600) | 74290-65-6 [evitachem.com]

- 3. This compound | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 2-Amino-3-bromo-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-Amino-3-bromo-5-methylpyrazine and various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 2-amino-3-aryl-5-methylpyrazine derivatives, which are important scaffolds in the development of novel therapeutic agents.

The pyrazine ring is a key heterocyclic motif found in numerous biologically active compounds. The introduction of an aryl group at the 3-position of the 2-aminopyrazine core can significantly influence the molecule's pharmacological properties. The Suzuki-Miyaura coupling offers a robust and versatile method for creating the crucial carbon-carbon bond between the pyrazine ring and an aryl substituent.

These protocols, adapted from established procedures for structurally similar halo-aminopyridines and other related heterocycles, provide a solid foundation for the successful synthesis and exploration of this important class of compounds.

Quantitative Data

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is extrapolated from reactions with analogous substrates and serves as a guide for reaction optimization.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate to Good |

| Pd(OAc)₂ (2-3) | SPhos (4-6) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100-110 | Good to Excellent |

| PdCl₂(dppf) (3-5) | --- | Cs₂CO₃ (2.5) | DMF | 80-90 | Good |

Table 2: Representative Suzuki Coupling Reactions with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Catalyst System | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-Amino-5-methyl-3-phenylpyrazine | Pd(PPh₃)₄ / K₃PO₄ | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Amino-3-(4-methoxyphenyl)-5-methylpyrazine | Pd(OAc)₂ / SPhos / K₂CO₃ | 80-90 |

| 3 | 3-Chlorophenylboronic acid | 2-Amino-3-(3-chlorophenyl)-5-methylpyrazine | PdCl₂(dppf) / Cs₂CO₃ | 70-80 |

| 4 | 4-Fluorophenylboronic acid | 2-Amino-3-(4-fluorophenyl)-5-methylpyrazine | Pd(PPh₃)₄ / K₃PO₄ | 72-82 |

Experimental Protocols

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a standard and reliable method for the Suzuki coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized water (degassed)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 90-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Ligand

For less reactive arylboronic acids or to improve yields, a more active catalyst system employing a Buchwald ligand like SPhos is recommended.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Deionized water (degassed)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Inert atmosphere (Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene/water).

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Aminobromopyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of aminobromopyridines. This class of reactions is fundamental in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the creation of complex molecules with significant potential in medicinal chemistry and drug discovery.[1] The pyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and the ability to functionalize it through cross-coupling reactions is a critical tool for drug development.[2]

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[1] For versatile substrates such as aminobromopyridines, these reactions open up a multitude of possibilities for derivatization. The electron-rich nature of the pyridine ring, combined with the reactivity of the bromine atom, makes it an excellent substrate for various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][3] The amino group on the pyridine ring can influence the reactivity of the substrate and may require careful optimization of reaction conditions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[4]

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of aminobromopyridine derivatives with various arylboronic acids. This data provides an indication of the expected yields under similar conditions.

| Entry | Aminobromopyridine Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [4] |

| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 92 | [4] |

| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | - | [3] |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [6] |

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aminobromopyridine with an arylboronic acid.[3][4]

Materials:

-

Aminobromopyridine (1.0 eq)

-

Arylboronic acid (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

-

Base (e.g., K₃PO₄, 2.0-2.5 eq)[4]

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)[4]

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aminobromopyridine, arylboronic acid, palladium catalyst, and base.[3][4]

-

Add the anhydrous solvent system via syringe.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen (C-N) bonds.[2] This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry.[2]

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridines with various amines.

| Entry | Bromopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | [7] |

| 2 | 3-halo-2-aminopyridines | Primary and secondary amines | RuPhos- and BrettPhos-precatalysts | LiHMDS | THF | 65 | up to 71 | [8] |

| 3 | 2-bromopyridine | Piperidine | (NHC)Pd(allyl)Cl | NaOBuᵗ | - | - | 91 | [9] |

This protocol provides a general guideline for the Buchwald-Hartwig amination of an aminobromopyridine.[1][2]

Materials:

-

Aminobromopyridine (1.0 eq)

-

Amine (1.1-1.2 eq)

-

Palladium catalyst/precatalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃])[1][7]

-

Phosphine ligand (e.g., BINAP, XPhos)[7]

-

Base (e.g., NaOBuᵗ, LiHMDS, 1.5-2.5 eq)[2]

-

Anhydrous solvent (e.g., Toluene, THF, Dioxane)[2]

-

Schlenk tube or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst/precatalyst, ligand, and base.[2]

-

Add the aminobromopyridine and the amine coupling partner.[1]

-

Add the anhydrous solvent via syringe.

-

Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).[2]

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][2]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[10]

The following table presents data for the Sonogashira coupling of aminobromopyridines with terminal alkynes.

| Entry | Aminobromopyridine Substrate | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 72-96 | [11][12] |

| 2 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 93 | [13] |

This protocol outlines a general procedure for the Sonogashira coupling of an aminobromopyridine.[1][12]

Materials:

-

Aminobromopyridine (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)[11]

-

Copper(I) iodide (CuI, 5 mol%)[11]

-

Ligand (e.g., PPh₃, 5 mol%)[11]

-

Base (e.g., Et₃N)[11]

-

Anhydrous solvent (e.g., DMF)[11]

-

Schlenk flask

-

Inert atmosphere (Nitrogen)

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI.[1]

-

Add the anhydrous solvent and stir the mixture for 30 minutes at room temperature.[1]

-

Add the aminobromopyridine, the terminal alkyne, and the base.[1]

-